![molecular formula C11H12Cl3N3O2 B5579527 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

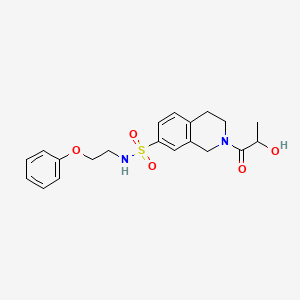

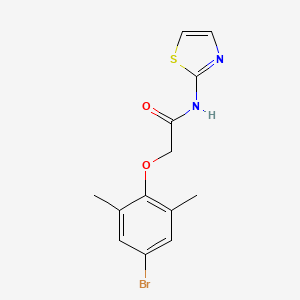

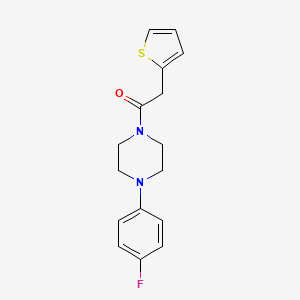

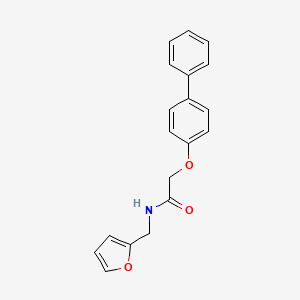

The synthesis of compounds related to 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide involves complex chemical processes. In a study on nicotinic acid derivatives, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized. Some exhibited significant herbicidal activity, demonstrating the potential of these compounds in agricultural applications (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of related nicotinamide derivatives has been explored in various studies. One study analyzed the molecular and crystal structures of 2-chloro-N-(nitrophenyl)nicotinamides, revealing complex hydrogen bonding and molecular interactions (de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives exhibit diverse chemical reactions and properties. For instance, studies on nicotinamide N-oxide reactions revealed various products depending on the reaction conditions, indicating the compound's chemical versatility (Prachayasittikul & Bauer, 1985).

Physical Properties Analysis

The physical properties of nicotinamide and its derivatives can be complex. In a study on nicotinamide and picolinamide, their aggregation behavior was investigated using spectroscopy, showing different vibrational dynamics in dimers (Borba et al., 2008).

Aplicaciones Científicas De Investigación

Nicotinamide in Plant Metabolism

Research on the metabolism of nicotinamide in plants, including Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, reveals its use for pyridine nucleotide synthesis after conversion to nicotinic acid. Nicotinamide is incorporated into trigonelline and nicotinic acid 1N-glucoside, indicating its role in plant growth and metabolism (Matsui et al., 2007).

Nicotinamide Derivatives in Mammals, Insects, and Bacteria

A study from 1947 explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, demonstrating the broad biological significance and metabolic pathways involving nicotinamide and its derivatives (Ellinger, Fraenkel, & Abdel Kader, 1947).

Nicotinamide in Disease Treatment and Prevention

Nicotinamide's role extends to clinical care, where it influences oxidative stress and modulates pathways related to cellular survival and death, showing potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Herbicidal Activity of Nicotinamide Derivatives

The synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid and their herbicidal activity against various plants highlight the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).

Microbial Degradation of Nicotinamide

A novel strain of Alcaligenes sp. capable of utilizing nicotinamide as its sole carbon, nitrogen, and energy source was identified, shedding light on the microbial degradation pathways of nicotinamide and its environmental impact (Hu et al., 2019).

Propiedades

IUPAC Name |

2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3N3O2/c1-3-17(4-2)11(19)16-10(18)8-6(12)5-7(13)15-9(8)14/h5H,3-4H2,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKUDLKFQJFSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)